RTC-30
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Overview
Description
RTC-30 is an optimized phenothiazine compound known for its potent anti-cancer properties. It is formulated with a hydroxylated linker, which enhances its oral bioavailability. This compound has shown significant efficacy in inhibiting the growth of certain cancer cells, making it a valuable subject of research in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTC-30 involves multiple steps, starting with the preparation of the phenothiazine core. This core is then modified through various chemical reactions to introduce the hydroxylated linker. The key steps typically include:
Formation of the Phenothiazine Core: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, often using reagents like halogens or alkylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
RTC-30 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the phenothiazine core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core.
Substitution: Commonly involves halogenation or alkylation to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .
Scientific Research Applications
RTC-30 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenothiazines and their derivatives.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
RTC-30 exerts its effects primarily through the inhibition of specific cellular pathways involved in cancer cell proliferation. The compound targets molecular pathways that regulate cell growth and apoptosis, leading to the suppression of tumor growth. The hydroxylated linker enhances its bioavailability, allowing for more effective delivery to the target cells .
Comparison with Similar Compounds
RTC-30 is unique among phenothiazine compounds due to its optimized structure and enhanced bioavailability. Similar compounds include:
Chlorpromazine: Another phenothiazine with anti-psychotic properties but less potent anti-cancer activity.
Promethazine: Used primarily as an antihistamine and sedative, with different pharmacological properties.
Thioridazine: Known for its anti-psychotic effects, but also investigated for anti-cancer properties.
This compound stands out due to its specific modifications that enhance its anti-cancer efficacy and oral bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[(2R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O4S/c25-24(26,27)33-20-11-13-21(14-12-20)34(31,32)28-15-19(30)16-29-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)29/h1-8,11-14,19,28,30H,9-10,15-16H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBILKEHPSDSB-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C[C@H](CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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